3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL
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Overview
Description
3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1H-benzodiazole and propanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates, followed by their conversion to the final product. For example, the initial step may involve the alkylation of 5-methoxy-1H-benzodiazole with propanol, followed by purification and isolation of the final product.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biological assays to study its effects on various biological systems. It may also be used as a probe to investigate cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It may also have antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL can be compared with other similar compounds, such as:
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride: This compound has a similar structure but differs in its functional groups and properties.
1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: This compound also shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXJZYHGTAUNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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